N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-14-6-8-15(9-7-14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJFBDLGOHGBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like sulfur to facilitate the formation of C-N bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.
Scientific Research Applications
Recent studies have highlighted the antitumor activity of N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Antiproliferative Effects
One study reported that derivatives of the compound showed enhanced cytotoxicity compared to established chemotherapeutic agents like 5-fluorouracil (5-FU) and methotrexate (MTX). The selectivity index for normal cells was found to be significantly higher than for tumor cells, indicating a favorable therapeutic window. Specifically, the compound induced apoptosis through modulation of key proteins involved in cell survival pathways, such as an increase in Bax and a decrease in Bcl-2 expression levels .
Case Studies
Several case studies have explored the efficacy of this compound in various cancer models:
Study on Lung Cancer Cells
In a study focused on lung cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional therapies. The study concluded that this compound could be developed into a novel therapeutic agent targeting lung cancer .
Evaluation in Breast Cancer Models
Another investigation assessed the compound's effectiveness against breast cancer cell lines. Results indicated that treatment with this compound led to substantial inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional characteristics of N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can be contextualized against related oxalamide and imidazole derivatives, as outlined below:
Structural Analogues with Modified Aromatic Substituents
- N1-(2,5-Difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (): This analogue replaces the 4-chlorophenyl group with a 2,5-difluorophenyl moiety. However, steric effects from fluorine atoms may alter binding interactions in enzyme pockets .
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15, ):
Replaces the imidazole-thioethyl group with a thiazole-pyrrolidine system. The hydroxyethyl side chain introduces hydrogen-bonding capability, which may enhance solubility but reduce membrane permeability. Reported yield: 53% (stereoisomeric mixture) .
Functional Analogues with Varied Linkers
N-(2,5-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide ():
Structurally identical except for the oxalamide backbone being replaced by ethanediamide. The shorter linker may restrict conformational flexibility, affecting target engagement .- N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13, ): Incorporates a piperidine-thiazole hybrid instead of imidazole. Yield: 36% (single stereoisomer) .
Critical Notes and Limitations
Stereochemical control remains a hurdle, as seen in Compound 15’s 1:1 stereoisomeric mixture .
Biological Data Gaps : While structural analogues show antiviral and enzyme-inhibitory activities, specific data for the target compound (e.g., IC₅₀, toxicity) are absent in the provided evidence.
Biological Activity
N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClN3O2S. The structure features an oxalamide core, which is known for its diverse biological activities. The presence of the chlorophenyl group and the phenyl-imidazole moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3O2S |
| Molecular Weight | 375.88 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminoethyl thiophenol, followed by coupling with oxalic acid. This multi-step process allows for the formation of the desired oxalamide structure.
Anticancer Activity
Several studies have highlighted the anticancer properties of oxalamide derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF7 cells (breast cancer)
- HepG2 cells (liver cancer)
In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Antimicrobial Activity
Research indicates that oxalamides exhibit antimicrobial properties against a range of bacteria and fungi. For example, studies found that similar compounds were effective against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Studies
-
Study on Cytotoxicity : A study conducted by Abou-Hussein et al. (2014) evaluated a series of oxalamide derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the imidazole ring significantly enhanced anticancer activity, with some compounds showing IC50 values in the low micromolar range.
Compound IC50 (µM) N1-(4-chlorophenyl)-oxalamide 5.3 N1-(phenyl)-oxalamide 12.8 -
Antimicrobial Testing : In another study, Schiff base complexes derived from oxalamides were tested against various pathogens. The results suggested that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16
Q & A
Basic: What are the recommended synthetic routes for N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, and how are intermediates characterized?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Imidazole Core Formation : Use a Pd-catalyzed hydrogenation or acid-catalyzed cyclization to construct the 4-phenyl-1H-imidazole-2-thiol intermediate (see Scheme 1 in ). Avoid dehalogenation by using Raney nickel instead of Pd/C for halogenated precursors .
Thioether Linkage : React the imidazole-thiol with a bromoethyl intermediate (e.g., 2-bromoethylamine) under basic conditions (K₂CO₃, DMF, 60°C) to form the thioether bond .
Oxalamide Coupling : Use TBTU or EDC/HOBt as coupling agents to conjugate the 4-chlorophenylamine moiety to the thioethyl-imidazole intermediate. Purify via silica chromatography and confirm purity by HPLC (>90%) .
Characterization :
- LC-MS/APCI+ : Monitor molecular ion peaks (e.g., m/z 479.12 for analogous structures) .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), thioethyl (–SCH₂–, δ 2.8–3.2 ppm), and oxalamide NH (δ 8.3–10.7 ppm) .
Advanced: How can computational modeling optimize the compound’s binding affinity to biological targets (e.g., HIV entry inhibitors)?
Methodological Answer:
Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization functions (ELF) to identify nucleophilic/electrophilic regions on the molecule. This aids in predicting interactions with targets like the CD4-binding site of HIV .
Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on the oxalamide’s hydrogen-bonding capacity and the imidazole-thioether’s hydrophobic interactions .
MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of the ligand-target complex. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives for synthesis .
Basic: What analytical techniques are critical for confirming the compound’s stereochemical purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (80:20) to resolve stereoisomers. Retention time shifts indicate enantiomeric excess .
- NOESY NMR : Detect through-space correlations between the 4-chlorophenyl group and imidazole protons to confirm spatial arrangement .
- X-ray Crystallography : Refine crystal structures using SHELXL to resolve absolute configuration. High-resolution data (≤0.8 Å) are ideal for unambiguous assignment .
Advanced: How do reaction conditions impact yield and byproduct formation in the synthesis of the thioether linkage?
Methodological Answer:
- Solvent Optimization : DMF or THF outperforms ethanol in thioether coupling due to better solubility of intermediates ( , Table 1).
- Base Selection : K₂CO₃ minimizes side reactions (e.g., hydrolysis) compared to stronger bases like NaOH, which may degrade the imidazole ring .
- Temperature Control : Reactions at 45–60°C reduce dimerization (e.g., disulfide formation) while maintaining acceptable kinetics. Higher temperatures (>80°C) risk aryl dechlorination .
Basic: What strategies mitigate challenges in purifying N1-(4-chlorophenyl)-oxalamide derivatives?
Methodological Answer:
- Column Chromatography : Use gradient elution (hexane → ethyl acetate) with silica gel (200–300 mesh). Polar impurities (e.g., unreacted amines) elute later .
- Recrystallization : Dissolve crude product in hot acetonitrile, then cool to –20°C. This removes hydrophobic byproducts (e.g., diaryl ureas) .
- Ion-Exchange Resins : For HCl salts (e.g., compound 27 in ), use Dowex® 50WX2 to exchange counterions and improve solubility .
Advanced: How can contradictory biological activity data (e.g., antiviral vs. inactive analogs) be systematically analyzed?
Methodological Answer:
SAR Studies : Compare analogs with structural variations (e.g., piperidine vs. morpholine substituents). For example, compound 19 () showed higher anti-HIV activity due to improved hydrophobic packing .
Meta-Analysis : Cross-reference IC₅₀ values with logP and topological polar surface area (TPSA). Low TPSA (<90 Ų) correlates with better membrane permeability .
Counterion Effects : Assess HCl vs. freebase forms (e.g., compound 6 vs. 7 in ). Protonation of the imidazole nitrogen may enhance target binding .
Basic: What are the key stability concerns for this compound under storage conditions?
Methodological Answer:
- Hydrolytic Degradation : The oxalamide bond is susceptible to hydrolysis in aqueous buffers (pH >7). Store lyophilized at –80°C .
- Photooxidation : The thioether group may oxidize to sulfoxide. Use amber vials and inert atmosphere (N₂) for long-term storage .
- Hygroscopicity : HCl salts (e.g., compound 27) absorb moisture; use desiccants (silica gel) in packaging .
Advanced: How can computational NMR prediction validate experimental spectra for novel derivatives?
Methodological Answer:
DFT Calculations : Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to predict ¹H/¹³C chemical shifts. Compare with experimental data (DMSO-d₆, 400 MHz) to assign ambiguous signals .
Coupling Constant Analysis : Simulate vicinal coupling (³JHH) using dihedral angle scans. Mismatches >0.5 ppm suggest conformational flexibility .
Machine Learning : Apply ACD/Labs NMR Predictor or ChemAxon to train models on structurally related oxalamides for rapid validation .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antiviral Assays : Use TZM-bl cells infected with HIV-1 pseudovirus. Measure luciferase inhibition (IC₅₀) at 48h post-treatment .
- Cytotoxicity : Screen in HEK293 cells via MTT assay. Target selectivity index (SI = CC₅₀/IC₅₀) should exceed 10 .
- Enzyme Inhibition : Test against recombinant targets (e.g., cytochrome P450 4F11) using fluorometric substrate conversion .
Advanced: What strategies resolve low yields in the final oxalamide coupling step?
Methodological Answer:
- Coupling Reagent Optimization : Replace TBTU with HATU for sterically hindered amines (e.g., bulky imidazole derivatives) to improve activation .
- Microwave Assistance : Run reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics and reduce epimerization .
- Protecting Groups : Temporarily protect the imidazole nitrogen with Boc to prevent side reactions. Deprotect with TFA post-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
